Melting Point Advantage over Regioisomeric Analogs
The target compound exhibits a melting point of 109–110 °C, which is 15–17 °C higher than its direct non-α-brominated precursor 1-(5-bromo-2-nitrophenyl)ethanone (mp 92–94 °C) , and is substantially elevated relative to positionally isomeric mono-bromo analogs: 2-bromo-2'-nitroacetophenone (mp 55–57 °C), 2-bromo-3'-nitroacetophenone (mp 90–94 °C), and 2-bromo-4'-nitroacetophenone (mp 94–100 °C) . The maximum melting point difference within the comparator set reaches 55 °C relative to the 2'-nitro isomer. This elevated melting point is consistent with the increased molecular weight (322.94 vs. 244.04 g/mol for mono-bromo analogs) and the additional dipole–dipole and halogen-bonding interactions introduced by the second bromine substituent [1].
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 109–110 °C |
| Comparator Or Baseline | 1-(5-Bromo-2-nitrophenyl)ethanone (mp 92–94 °C); 2-Bromo-2'-nitroacetophenone (mp 55–57 °C); 2-Bromo-3'-nitroacetophenone (mp 90–94 °C); 2-Bromo-4'-nitroacetophenone (mp 94–100 °C) |
| Quantified Difference | Δmp = +15 to +55 °C depending on comparator; Δmp = +15–17 °C vs. non-α-brominated precursor; Δmp = +55 °C vs. 2'-nitro isomer |
| Conditions | Literature-reported melting point values from chemical supplier databases (ChemicalBook, TCI, buildingblock.bocsci.com); measured by standard capillary method |
Why This Matters
A melting point above 100 °C simplifies solid-phase handling, improves shelf-stability at ambient temperature, and enables recrystallization-based purification from a wider range of solvent systems compared to lower-melting regioisomers that may require cold storage.
- [1] PubChem. (2021). 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: MW 322.94 g/mol, Heavy Atom Count 14. AngeneChemical. 1-(5-Bromo-2-nitrophenyl)ethanone: MW 244.04 g/mol, Heavy Atom Count 12. View Source
